Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUPNZCCHURFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of Benzo B Pyrido 1,2,3 Mn Phenoxazin 4 Ium
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the electronic and structural properties of molecules like Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium. These methods provide insights into the behavior of the molecule at the atomic level.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
For a molecule like this compound, Density Functional Theory (DFT) would be the primary method to determine its ground-state electronic structure and optimized geometry. DFT methods, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G**), are widely used for organic dyes to achieve a balance between computational cost and accuracy. mdpi.com Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. mdpi.com
To investigate the excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations would be performed on the optimized ground-state geometry. Current time information in NA.nih.gov This approach is well-established for predicting the electronic excitation energies and oscillator strengths of organic dyes, which are crucial for understanding their color and photophysical behavior. mdpi.comnih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
The electronic properties of this compound would be analyzed using Frontier Molecular Orbital (FMO) theory. This involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity, kinetic stability, and the wavelength of its lowest-energy electronic absorption. Current time information in NA.
In related phenoxazine-based dyes, the HOMO is typically localized on the electron-rich phenoxazine (B87303) core, while the LUMO is distributed over the electron-accepting parts of the molecule. For the this compound cation, the positive charge would significantly lower the energies of both the HOMO and LUMO. The distribution of these orbitals would reveal the nature of the electronic transitions, such as whether they are localized on the ring system or involve charge transfer character.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on actual experimental or computational data.)
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -2.5 |
| LUMO | -3.0 |
| HOMO | -6.5 |
| HOMO-1 | -7.0 |
| HOMO-LUMO Gap | 3.5 |
Analysis of Charge Distribution and Electronic Tuneability
The distribution of charge within the this compound cation would be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal how the positive charge is delocalized across the fused aromatic system. Understanding the charge distribution is key to predicting how the molecule will interact with its environment and other molecules.
The electronic properties of phenoxazinium dyes can be tuned by introducing electron-donating or electron-withdrawing substituents. For instance, adding electron-donating groups would be expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. Conversely, electron-withdrawing groups would lower the LUMO energy, also resulting in a red-shift. This tuneability is a hallmark of organic dyes and is essential for designing molecules with specific optical properties.
Prediction of Spectroscopic Signatures (UV-Vis, IR, NMR)
Computational methods can predict various spectroscopic signatures:
UV-Vis Spectra: As mentioned, TD-DFT is the standard method for predicting the absorption wavelengths (λmax) and intensities of electronic transitions, which determine the color of the compound. nih.gov For related benzo[a]phenoxazinium dyes, strong absorptions are typically observed in the visible region of the spectrum.
IR Spectra: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum would show characteristic peaks for the functional groups present in this compound, such as C=N, C=C, and C-O-C stretching vibrations within the fused ring system. For example, the C-N bond of the central oxazine (B8389632) ring in related compounds appears in the range of 1638-1641 cm⁻¹.
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations coupled with DFT can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one. In similar aromatic systems, the chemical shifts of the protons would be expected to appear in the aromatic region (typically δ 6.5–9.0 ppm).
Molecular Modeling and Mechanistic Studies
Beyond static properties, computational chemistry can be used to explore the reactivity and formation of molecules.
Reaction Mechanism Elucidation through Computational Paths
The synthesis of the this compound core would likely involve a multi-step process. A common route to phenoxazinium structures is the condensation of a substituted aminophenol with a suitable reaction partner, followed by an oxidation step. For this specific fused system, a potential pathway could involve the reaction of an aminonaphthol derivative with a substituted pyridine (B92270) compound.
Computational chemistry can be used to elucidate the reaction mechanism by:
Identifying Intermediates and Transition States: Potential reaction pathways can be modeled, and the structures and energies of all intermediates and transition states can be calculated.
Investigating the Role of Catalysts: If a catalyst is used in the synthesis, computational methods can model how it interacts with the reactants to lower the activation energy.
For example, the synthesis of benzo[a]phenoxazinium chlorides often involves the reaction of a nitrosophenol hydrochloride with a naphthylamine derivative under acidic conditions and reflux. A similar computational study for this compound would map out the energy profile of the condensation and subsequent cyclization and oxidation steps.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzo[a]phenoxazinium |
| Phenoxazine |
Intermolecular Interaction Studies
Intermolecular interactions are fundamental to understanding the condensed-phase behavior of molecules, influencing properties such as solubility, melting point, and crystal packing. For a planar, cationic molecule like this compound, several types of non-covalent interactions would be of interest in a computational study.
Binding site analysis for chemical interactions, excluding any consideration of biological activity, would focus on how this compound interacts with other molecules or surfaces. This could involve studying its propensity to form π-π stacking interactions with other aromatic systems. The large, delocalized π-system of the molecule would be expected to be a dominant factor in such interactions.
Furthermore, the positive charge on the cation would lead to strong electrostatic interactions with anions or polar molecules. A computational analysis would map the electrostatic potential surface of the molecule, identifying regions of high positive potential that would be favorable for interaction with electron-rich species.
A hypothetical study might explore the interaction of this compound with a simple anion, such as a halide, or with a solvent molecule. The binding energy and geometry of such complexes would be calculated to determine the strength and nature of the interaction.
| Interaction Type | Description | Expected Significance for this compound |
| π-π Stacking | Non-covalent interaction between aromatic rings. | High, due to the extended polycyclic aromatic system. |
| Cation-π | Interaction of the cation with the π-face of another aromatic molecule. | Moderate to High, depending on the interacting species. |
| Ion-Pairing | Electrostatic attraction between the cation and an anion. | High, due to the formal positive charge. |
| van der Waals | Dispersive forces present between all molecules. | Moderate, contributing to overall stability of aggregates. |
Advanced Computational Methods
To gain a more profound understanding of the electronic structure and energetics of this compound, more sophisticated computational methods would be employed.
Weizmann-1 (W1) Theory: The W1 method is a high-accuracy composite quantum chemical method used to calculate thermochemical data, such as heats of formation and atomization energies, with chemical accuracy (typically within 1 kcal/mol). Applying W1 theory to this compound would provide a highly reliable benchmark for its gas-phase enthalpy of formation. However, due to the computational expense of W1 theory, its application is generally limited to smaller molecules. For a molecule of this size, it would be a computationally demanding task.
Periodic Boundary Conditions (PBC): PBC methods are employed in computational simulations to model bulk systems, such as crystals or liquids, by simulating a small unit cell that is replicated infinitely in all directions. A molecular dynamics or quantum mechanics simulation of this compound using PBC would allow for the study of its solid-state properties. This could include the prediction of its crystal structure, the analysis of intermolecular interactions in the crystalline state, and the calculation of bulk properties like density and cohesive energy.
| Computational Method | Purpose | Potential Insights for this compound |
| Natural Bond Orbital (NBO) | Analysis of electron delocalization, bonding, and charge distribution. | Detailed understanding of aromaticity, charge distribution, and reactive sites. |
| Weizmann-1 (W1) Theory | High-accuracy calculation of thermochemical data. | Benchmark value for the gas-phase enthalpy of formation. |
| Periodic Boundary Conditions (PBC) | Simulation of bulk, condensed-phase systems. | Prediction of crystal structure and solid-state properties. |
Spectroscopic Characterization and Structural Elucidation of Benzo B Pyrido 1,2,3 Mn Phenoxazin 4 Ium and Derivatives
Electronic Absorption and Emission Spectroscopy
The electronic transitions within the delocalized π-system of benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium and its derivatives give rise to their characteristic strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum.
UV-Visible Absorption Spectroscopy for Chromophoric Analysis
The UV-Visible absorption spectrum of a molecule provides valuable information about its electronic structure and the energy required to promote electrons to higher energy levels. For this compound (Nile Blue) and its derivatives, the absorption spectra are dominated by an intense band in the red region of the visible spectrum, which is attributed to the π → π* transition of the extended chromophoric system. omlc.orgresearchgate.net
The position and intensity of this main absorption band are sensitive to the molecular structure and the solvent environment. For instance, in ethanol (B145695), Nile Blue exhibits a strong absorption maximum (λmax) at approximately 627.5 nm, with a high molar extinction coefficient (ε) of 76,800 cm⁻¹/M. omlc.org In methanol, the absorption maximum is at a slightly shorter wavelength of 626.8 nm, with the same high molar extinction coefficient. omlc.org This solvatochromism, or the change in absorption wavelength with solvent polarity, is a characteristic feature of many phenoxazine (B87303) dyes. researchgate.net
The chromophore of these dyes is highly susceptible to changes in solvent polarity and dielectric constant. researchgate.net An increase in solvent polarity generally leads to a bathochromic (red) shift in the absorption and fluorescence spectra. researchgate.net This is due to the differential stabilization of the ground and excited states by the solvent molecules.
Derivatives of benzo[a]phenoxazinium, which share the core phenoxazine structure, also exhibit strong absorption in the long-wavelength region, with absorption and emission maxima extending up to approximately 720 nm. nih.govmdpi.com The introduction of different substituents at various positions on the phenoxazine ring can significantly modulate the electronic properties and, consequently, the absorption spectra. researchgate.net
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (cm⁻¹/M) |
| Nile Blue | Ethanol | 627.5 | 76,800 |
| Nile Blue | Methanol | 626.8 | 76,800 |
| Nile Blue A | DMSO | 634 | 76,800 |
Data compiled from sources omlc.orgomlc.orgaatbio.com.
Fluorescence and Luminescence Properties, including Quantum Yield Studies
This compound and its derivatives are known for their strong fluorescence, a property that makes them useful as fluorescent probes and labels. researchgate.netnih.gov Upon excitation at a wavelength within their absorption band, these molecules emit light at a longer wavelength, a phenomenon known as Stokes shift.
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. For Nile Blue, the quantum yield is highly dependent on the solvent. In ethanol, the quantum yield is reported to be 0.27. omlc.orgomlc.org This value can change with the solvent environment; for example, in ethylene (B1197577) glycol at 24°C, the quantum yield is 0.26, while in ethanol at 61°C, it drops to 0.11. omlc.org In aqueous solutions, the quantum yield is generally lower; for instance, the quantum yield of Nile Blue in water is 0.01. nih.gov
The fluorescence emission spectrum of Nile Blue in ethanol, when excited at 500 nm, shows a broad emission peak centered around 670 nm. omlc.org In methanol, with an excitation wavelength of 540 nm, the emission peak is also in a similar region. omlc.org The large Stokes shifts observed for these dyes, typically in the range of 20–60 nm, are advantageous for fluorescence imaging applications as they help to minimize self-absorption and improve signal-to-noise ratios. nih.govmdpi.com
The introduction of different functional groups to the benzo[a]phenoxazinium core can influence the fluorescence properties. For example, the synthesis of water-soluble 2-hydroxy-Nile Blue derivatives has led to fluorescent probes with improved quantum yields in aqueous media and sharper fluorescence emissions compared to some known water-soluble Nile Blue derivatives. nih.govresearchgate.net These derivatives emit in a desirable spectral region of 670–675 nm. nih.govresearchgate.net
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Nile Blue | Ethanol | 500 | ~670 | 0.27 |
| Nile Blue | Methanol | 540 | - | 0.27 |
| Nile Blue | Ethylene Glycol (24°C) | - | - | 0.26 |
| Nile Blue | Water | - | - | 0.01 |
Time-Correlated Single Photon Counting (TCSPC) and Transient Absorption Spectroscopy
Time-resolved spectroscopic techniques, such as Time-Correlated Single Photon Counting (TCSPC) and transient absorption spectroscopy, provide insights into the excited-state dynamics of molecules, including their fluorescence lifetimes and the pathways of energy relaxation.
TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of a fluorophore, which is the average time the molecule spends in the excited state before returning to the ground state. becker-hickl.comphoton-force.comedinst.comhoriba.com This technique involves exciting a sample with a pulsed light source and measuring the arrival time of individual emitted photons. photon-force.comedinst.com By building a histogram of these arrival times, the fluorescence decay profile can be determined with picosecond time resolution. becker-hickl.comphoton-force.com The fluorescence lifetime is a characteristic property of a fluorophore and can be influenced by its local environment, making it a valuable parameter for sensing applications. For many fluorescent dyes, including derivatives of benzo[a]phenoxazine, fluorescence lifetimes are typically in the nanosecond range. horiba.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are invaluable for identifying functional groups and elucidating the molecular structure of compounds like this compound and its derivatives.
Infrared (IR) Spectroscopy for Functional Group and Ring-Stretching Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds.
For phenoxazine and its derivatives, IR spectroscopy is useful for identifying the characteristic functional groups and the vibrations of the heterocyclic ring system. acs.orgresearchgate.netresearchgate.net The IR spectra of these compounds typically show bands corresponding to C-H stretching, C=C and C=N ring stretching, and C-O-C stretching vibrations of the oxazine (B8389632) ring. nist.gov For example, in the synthesis of novel benzo[b]pyrano[2,3-e] omlc.orgaatbio.comdiazepines, IR spectroscopy was used to identify the presence of C=S and C≡N moieties at 1325 and 2215 cm⁻¹, respectively. mdpi.com While a detailed IR spectrum of the parent this compound is not provided in the search results, the general features of phenoxazine derivatives can be inferred. The presence of substituents will introduce additional characteristic bands in the IR spectrum, aiding in their structural confirmation.
Raman Spectroscopy (if applicable)
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in the energy of the scattered photons. This energy difference corresponds to the vibrational energy levels of the molecule.
Raman spectroscopy has been successfully applied to study Nile Blue. researchgate.netlmaleidykla.ltresearchgate.net The Raman spectrum of Nile Blue shows a number of characteristic peaks, with a particularly strong band observed at 592 cm⁻¹, which is assigned to the in-plane deformation of the heterocyclic ring. researchgate.net The intensity of the Raman signals can be significantly enhanced through resonance Raman spectroscopy, where the excitation wavelength is chosen to be close to an electronic absorption band of the molecule. wgtn.ac.nznano-optics.ac.nz For Nile Blue, using an excitation wavelength in the red region of the spectrum can lead to resonance enhancement. lmaleidykla.lt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structural connectivity of organic molecules in solution. For compounds like this compound, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.
In analogous benzo[a]phenoxazinium derivatives, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 6.61 and 8.96 ppm. mdpi.com The exact chemical shifts are influenced by the electronic effects of substituents and the specific fusion pattern of the heterocyclic rings. For instance, in a series of benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups, the aromatic proton signals were observed in this range. mdpi.com The presence of electron-donating or electron-withdrawing groups can cause significant shifts in the resonance of nearby protons.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Analogous Benzophenoxazinium Derivatives
| Nucleus | Chemical Shift Range (ppm) | Remarks |
| ¹H | 6.61 - 8.96 | Aromatic protons in benzo[a]phenoxazinium systems. mdpi.com |
| ¹³C | 94.01 - 164.62 | Aromatic carbons in the benzo[a]phenoxazine core. mdpi.com |
Note: The specific chemical shifts for this compound would require experimental determination.
X-ray Crystallography for Solid-State Molecular and Packing Features
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice and reveals crucial details about intermolecular interactions, such as π-π stacking and hydrogen bonding.
For a planar, polycyclic system like this compound, X-ray crystallography would confirm the planarity of the core structure and provide insights into how these molecules pack in the solid state. The packing arrangement is critical for understanding the material's bulk properties, including its optical and electronic characteristics.
While a crystal structure for the title compound is not publicly available, a study on macrocyclic benzo[b]pyrido[4,3-e] Current time information in NA.nih.govoxazine derivatives, which are structural isomers, reported the determination of a crystal structure for a complex of one such derivative (H3) with Pim-1 kinase. nih.gov This indicates that single crystals of related pyridophenoxazine systems can be grown and their structures determined. The analysis of such a structure would reveal the precise geometry of the fused ring system and how it interacts with its environment.
Table 2: Hypothetical X-ray Crystallographic Parameters for a this compound Derivative (based on typical values for related organic salts)
| Parameter | Expected Value/Feature | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| Bond Lengths | C-C (aromatic): ~1.38-1.42 ÅC-N: ~1.35-1.40 ÅC-O: ~1.36-1.39 Å | Confirms the nature of the chemical bonds within the molecule. |
| Bond Angles | ~120° for sp² hybridized atoms | Indicates the geometry around each atom. |
| Intermolecular Interactions | π-π stacking distance: ~3.3-3.8 Å | Governs the solid-state packing and influences electronic properties. |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Oxidation Potentials and Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. For a compound like this compound, CV can determine its oxidation and reduction potentials, providing insights into the stability of its different electronic states and its potential for use in electronic devices or as a redox mediator.
The extended π-conjugated system of phenoxazinium dyes generally allows for reversible or quasi-reversible redox processes. The electrochemical behavior of pyridine (B92270) derivatives has also been extensively studied. researchgate.net The fusion of a pyridine ring to the benzophenoxazine core is expected to significantly influence the electronic properties and, consequently, the redox potentials.
The oxidation of the phenoxazine core typically involves the removal of an electron to form a radical cation, and further oxidation to a dication may also be possible. The potential at which these processes occur is a measure of the energy of the highest occupied molecular orbital (HOMO). Similarly, reduction processes relate to the energy of the lowest unoccupied molecular orbital (LUMO).
Table 3: Expected Electrochemical Data for this compound Derivatives from Cyclic Voltammetry
| Parameter | Expected Behavior/Value | Information Gained |
| Oxidation Potential (Eox) | One or more reversible/quasi-reversible waves | Energy of the HOMO; ease of electron removal. |
| Reduction Potential (Ered) | One or more reversible/quasi-reversible waves | Energy of the LUMO; ease of electron acceptance. |
| HOMO-LUMO Gap | Calculated from Eox and Ered | Provides an estimate of the electronic band gap. |
| Electron Transfer Kinetics | Determined from peak separation and scan rate dependence | Indicates the rate of electron transfer at the electrode surface. |
The specific redox potentials would be highly dependent on the solvent system, the supporting electrolyte, and the nature of any substituents on the aromatic framework.
Advanced Material Science Applications and Functional Research of Benzo B Pyrido 1,2,3 Mn Phenoxazin 4 Ium
Organic Electronic Materials
The field of organic electronics leverages the tunable properties of carbon-based molecules for applications in various devices. The unique π-conjugated system of phenoxazine-based compounds makes them promising candidates for such applications.
Development as Organic Semiconductors
While no studies have been conducted on Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium as an organic semiconductor, related phenoxazine-based conjugated monomers have been synthesized and investigated for their semiconducting properties. These materials have shown potential for use in thin films for organic electronics due to their good film-forming capabilities and mechanical properties. nih.govresearchgate.net The investigation of phenoxazine (B87303) derivatives is an active area of research for developing novel organic semiconductors. nih.govresearchgate.net
Application in Dye-Sensitized Solar Cells (DSSCs)
There is currently no available research on the application of this compound in dye-sensitized solar cells. However, the broader class of phenoxazine dyes has been explored for this purpose. The structural characteristics of phenoxazine, resembling that of triphenylamine which is a common component in DSSC dyes, suggest that phenoxazine-containing polymers and oligomers could be promising materials for photovoltaic applications.
Electrochromic Recording Systems
No literature is available concerning the use of this compound in electrochromic recording systems. However, the introduction of a phenoxazine chromophore into other organic molecules has been shown to be a viable strategy for creating high-performance electrochromic materials. mdpi.com Phenoxazine derivatives have been investigated for their potential in electrochromic devices, exhibiting reversible color changes upon electrochemical doping and dedoping. gncl.cn These findings suggest that if synthesized, this compound could warrant investigation for its electrochromic properties.
Photophysical Applications
The interaction of light with organic molecules is central to many modern technologies. The extended aromatic system of phenoxazine derivatives often imparts interesting photophysical properties.
Exploration as Luminescent Materials
Specific research on the luminescent properties of this compound is not present in the current literature. However, phenoxazine-based conjugated structures are recognized as a promising class of luminescent materials suitable for use in thin films for organic electronics. nih.govresearchgate.net Generally, phenoxazine derivatives are known to exhibit high luminescence quantum yields. nih.gov
Research into Non-Linear Optical (NLO) Properties
There are no studies specifically investigating the non-linear optical properties of this compound. Research on related phenoxazine-based dyes has been conducted to understand their NLO response, with a focus on how molecular structure influences these properties.
Role as Photosensitizers for Photoinitiation Processes
The core structure of this compound belongs to the phenoxazinium dye family. Phenoxazinium and related phenothiazine dyes are known to function as photosensitizers in photoinitiation processes, particularly for radical polymerization. The general mechanism involves the absorption of light by the dye, leading to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is the key reactive species in photoinitiation.
In a typical photoinitiating system, the excited dye interacts with a co-initiator, often an amine or another electron donor, through a process called photoinduced electron transfer (PET). This electron transfer generates radical species that are capable of initiating the polymerization of monomers. The efficiency of this process is dependent on several factors, including the triplet quantum yield of the photosensitizer, the lifetime of the triplet state, and the efficiency of the electron transfer process with the co-initiator.
For phenoxazinium derivatives, their effectiveness as photosensitizers is influenced by their molecular structure. For instance, the introduction of heavy atoms, such as selenium in place of the oxygen in the phenoxazine core, has been shown to increase the triplet quantum yield, thereby enhancing their photosensitizing capabilities. However, specific studies detailing the photoinitiation efficiency, quantum yields, and transient species of this compound are not available in the current body of scientific literature.
Structure-Property Relationships for Rational Functional Design
The rational design of functional molecules based on the this compound scaffold would theoretically follow principles established for other phenoxazinium dyes. The photophysical and photochemical properties of these dyes are highly sensitive to their molecular structure. Key relationships include:
Absorption and Emission Wavelengths: The extent of the π-conjugated system dictates the absorption and emission maxima. Modifications to the aromatic core, such as the addition of fused rings or substituent groups, can shift these properties to different regions of the electromagnetic spectrum.
Quantum Yields: The fluorescence and triplet quantum yields are critical for photosensitization applications. Structural features that promote intersystem crossing, such as the presence of heavy atoms or specific substituent patterns, can enhance the triplet yield, which is often desirable for photoinitiation.
Redox Potentials: The ease with which the molecule can be oxidized or reduced is crucial for its role in photoinduced electron transfer processes. Electron-donating or -withdrawing groups on the phenoxazinium core can be used to tune these redox potentials, thereby optimizing the interaction with co-initiators.
Solubility and Aggregation: The nature of the substituents also influences the solubility of the dye in different media and its tendency to aggregate. Both factors can significantly impact its performance in practical applications.
While these general principles provide a framework for the rational design of photosensitizers, the absence of experimental or computational data for this compound prevents a detailed analysis of its specific structure-property relationships.
Chemical Reactivity and Catalytic Applications
The chemical reactivity of this compound is expected to be governed by the electron-deficient nature of the cationic phenoxazinium core. This would make it susceptible to nucleophilic attack, particularly at positions with a high positive charge density. The fused pyrido ring system would further influence the electronic distribution and reactivity of the molecule.
Regarding catalytic applications, certain pyridinium (B92312) salts have been investigated as catalysts in various organic transformations. For instance, they can act as phase-transfer catalysts or as organocatalysts in reactions such as the cycloaddition of CO2 to epoxides. Some pyridinium salts have also been used in photochemical reactions, where they can participate in charge-transfer processes.
However, there is no specific information in the scientific literature detailing the chemical reactivity profile or any demonstrated catalytic activity of this compound. Research in this area would be necessary to establish its potential as a catalyst.
Future Research Directions and Advanced Methodological Developments for Benzo B Pyrido 1,2,3 Mn Phenoxazin 4 Ium Research
Development of Green and Sustainable Synthetic Routes
The future synthesis of Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium and its derivatives should prioritize environmentally benign methodologies. Traditional synthetic pathways often rely on harsh reaction conditions and hazardous solvents. Green chemistry principles offer a roadmap for developing more sustainable alternatives.
Future research should focus on:
Ultrasound-Assisted Synthesis : Exploring methods like ultrasound-mediated condensation, which has proven effective for synthesizing related benzo[a]phenoxazinium chlorides, could lead to higher yields, shorter reaction times, and milder reaction conditions nih.gov.
Microwave-Assisted Reactions : Investigating the use of microwave irradiation to accelerate reaction rates and improve energy efficiency.
Solvent Selection : Shifting towards the use of greener solvents such as water, ethanol (B145695), or supercritical fluids to minimize environmental impact. The use of trifluoroethanol as a non-nucleophilic, mildly acidic solvent and catalyst has shown promise in the synthesis of related analogues nih.gov.
Catalytic Systems : Developing novel, reusable catalysts to improve atom economy and reduce waste.
Table 1: Potential Green Synthetic Strategies for this compound
| Methodology | Potential Advantages |
| Ultrasound-Mediated Condensation | Higher yields, shorter reaction times, milder conditions nih.gov. |
| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields. |
| Benign Solvent Systems | Reduced environmental impact, improved safety profile. |
| Reusable Catalysts | Increased atom economy, reduced waste, cost-effectiveness. |
Exploration of Novel Electronic and Photonic Functions
The extended π-conjugated system of this compound suggests significant potential for applications in electronics and photonics. Research in this area could unveil novel functionalities and lead to the development of advanced materials.
Key research avenues include:
Organic Light-Emitting Diodes (OLEDs) : Phenoxazine (B87303) derivatives have been utilized in the development of OLEDs nih.gov. Investigating the electroluminescent properties of this compound could lead to new materials for next-generation displays and lighting nih.gov.
Thermally Activated Delayed Fluorescence (TADF) : The design of materials exhibiting TADF is a promising strategy for highly efficient OLEDs. Exploring the potential of this compound derivatives as TADF emitters is a worthy pursuit nih.gov.
Dye-Sensitized Solar Cells (DSSCs) : The electron-donating capacity of the phenoxazine core makes it a suitable component for sensitizers in DSSCs nih.gov. Future work could focus on designing and synthesizing derivatives of this compound to optimize their performance in solar energy conversion.
Non-linear Optical (NLO) Properties : The rigid, planar structure and charge-transfer characteristics of this compound may give rise to significant NLO properties, making it a candidate for applications in optical communications and data storage.
Integration into Hybrid Material Systems and Nanostructures
The incorporation of this compound into larger material systems can lead to hybrid materials with synergistic or enhanced properties.
Future research should explore:
Polymer Composites : Dispersing or covalently bonding the phenoxazinium salt within polymer matrices to create materials with tailored optical or electronic properties for applications such as optical filters or conductive films.
Metal-Organic Frameworks (MOFs) : Using functionalized derivatives as organic linkers in the construction of MOFs to create porous materials with interesting photophysical properties for sensing or catalysis.
Self-Assembled Monolayers : Investigating the formation of ordered thin films on various substrates to create functional surfaces for molecular electronics or sensing applications.
Nanoparticle Conjugates : Attaching the molecule to the surface of nanoparticles (e.g., gold, silica) to develop new probes for imaging or sensing, leveraging the combined properties of the dye and the nanoparticle.
Refinement of Computational Models for Predictive Material Design
Computational chemistry is an indispensable tool for understanding and predicting the properties of novel materials, thereby guiding synthetic efforts. For this compound, the development of accurate computational models is crucial.
Areas for advancement include:
Density Functional Theory (DFT) Calculations : Employing DFT and time-dependent DFT (TD-DFT) to accurately predict the electronic structure, absorption and emission spectra, and other photophysical properties. Such calculations have been used to interpret the spectral properties and protonation equilibria of related heterocyclic systems mdpi.com.
Vibronic Spectra Modeling : Developing models to understand the vibronic coupling in the absorption and emission spectra, which is crucial for designing materials with specific optical properties researchgate.net.
Solvent Effects : Refining models to accurately account for the influence of different solvent environments on the photophysical properties of the molecule.
Structure-Property Relationships : Using computational screening to establish clear structure-property relationships, enabling the rational design of derivatives with optimized properties for specific applications.
Design of Next-Generation Optical Probes for Chemical Systems (excluding therapeutic/clinical focus)
The inherent fluorescence and environmental sensitivity of related phenoxazinium dyes make them excellent candidates for the development of optical probes nih.govnih.gov. This compound provides a robust scaffold for creating a new generation of probes for various chemical systems.
Future design and research should focus on:
pH Sensors : The development of derivatives that exhibit significant changes in their absorption or fluorescence properties in response to pH. Related benzo[a]phenoxazine derivatives have been successfully developed as reversible near-infrared pH probes nih.gov.
Ion Probes : Introducing specific ion-binding moieties (ionophores) to the core structure to create selective and sensitive fluorescent probes for detecting metal cations or anions in environmental or industrial samples.
Solvatochromic Probes : Exploiting the sensitivity of the compound's fluorescence to the polarity of its microenvironment to develop probes for characterizing solvent properties or monitoring chemical processes.
Probes for Micellar Systems : Synthesizing derivatives to study the process of micellization, similar to how fluorescent benzo[a]phenoxazinium chlorides have been used nih.gov.
Table 2: Potential Applications and Key Properties for Investigation
| Application Area | Key Properties to Investigate | Rationale |
| OLEDs | Electroluminescence, charge carrier mobility, thermal stability. | Phenoxazine derivatives are known for their use in optoelectronic devices nih.gov. |
| DSSCs | Light absorption spectrum, redox potential, electron injection efficiency. | The electron-donating nature of the phenoxazine core is beneficial for solar cell applications nih.gov. |
| pH Sensors | pH-dependent absorption and emission, pKa value, reversibility. | Related compounds show potential as near-infrared pH sensors nih.gov. |
| Chemical Probes | High fluorescence quantum yield, photostability, selectivity. | The benzo[a]phenoxazine family includes highly fluorescent and photostable dyes like Nile red and Nile blue nih.gov. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing benzo-fused heterocyclic compounds like Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium derivatives?
- Answer : Standard protocols involve nucleophilic substitution and condensation reactions under controlled conditions. For example, reactions in 1,4-dioxane/water (1:1) with NaOH (2 M) at reflux temperatures (e.g., 14–91 hours) are used to hydrolyze esters or introduce carboxyl groups. Purification via flash column chromatography and characterization using melting points, / NMR, and ESI-MS are critical .
Q. Which analytical techniques are essential for confirming the structural integrity of benzo[b]pyrido-phenoxazinium derivatives?
- Answer : Multi-modal characterization is required:
- Melting Points : To assess purity (e.g., 137–254°C reported in related compounds) .
- NMR Spectroscopy : NMR (chemical shifts for aromatic protons) and NMR (carbon backbone confirmation) .
- Mass Spectrometry (ESI±) : Molecular ion peaks (e.g., [M+H] or [M–H]) with <5 ppm deviation between calculated and observed values .
Q. How should researchers design experiments to evaluate the photophysical properties of benzo[b]pyrido-phenoxazinium systems?
- Answer : Fluorescence spectroscopy in solvents of varying polarity (e.g., using dibenzo-pentacene analogs as probes) can reveal solvatochromic effects. Systematic emission intensity ratios and quenching studies are analyzed to infer electronic transitions .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of benzo[b]pyrido-phenoxazinium-based HDAC inhibitors?
- Answer : Yield optimization requires:
- Solvent Selection : Anhydrous DMF for coupling reactions (e.g., 51–55% yields) .
- Reaction Time Modulation : Extended durations (e.g., 91 hours for 54% yield) improve conversion in sterically hindered systems .
- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting intermediates .
Q. How can researchers resolve discrepancies in NMR data for structurally similar benzo-fused phenoxazinium derivatives?
- Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomers).
- Deuterated Solvent Screening : DMSO-d vs. CDCl to assess solvent-induced shifts.
- 2D NMR (COSY, NOESY) : To assign overlapping aromatic protons in polycyclic systems .
Q. What methodologies address challenges in reproducing synthetic procedures for benzo[b]pyrido-phenoxazinium derivatives?
- Answer : Reproducibility issues often stem from trace moisture or oxygen. Mitigation steps:
- Strict Anhydrous Conditions : Use of Schlenk lines or gloveboxes for air-sensitive steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for regioselective coupling.
- Yield Tracking : Statistical analysis (e.g., ANOVA) to identify critical variables (e.g., temperature, reagent stoichiometry) .
Q. How can computational tools enhance the design of benzo[b]pyrido-phenoxazinium-based bioactive compounds?
- Answer : Density Functional Theory (DFT) calculations predict:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites for functionalization.
- Docking Studies : For HDAC inhibitor binding affinity estimation (e.g., phenothiazine-based analogs) .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
- Environmental Impact : Monitor persistence using LC-MS/MS for trace analysis in water/sediments, as done for PAHs .
- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., HDAC inhibition assays require cytotoxicity profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
